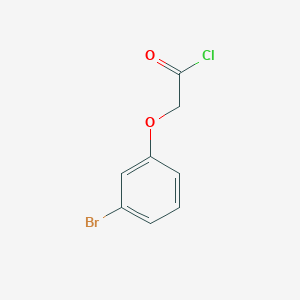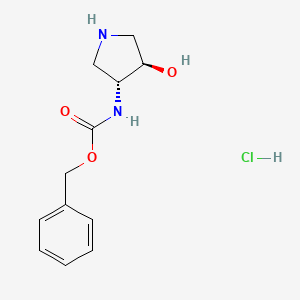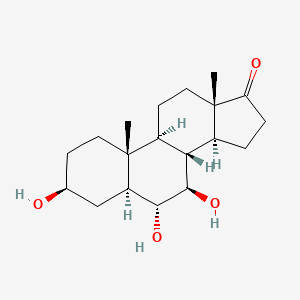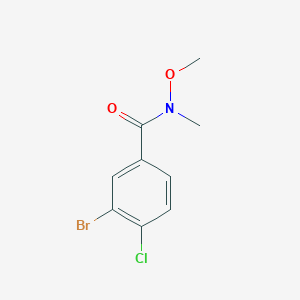
(3-Bromophenoxy)acetyl chloride
Vue d'ensemble
Description
(3-Bromophenoxy)acetyl chloride, also known as 3-BPAC, is an organochlorine compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. This compound has been widely used in various scientific research applications, such as the synthesis of drugs, pesticides, and other organic compounds. It is also used as a catalyst in chemical reactions. This article will provide an overview of 3-BPAC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1. Water Treatment and Environmental Impact
(3-Bromophenoxy)acetyl chloride is relevant in the study of the degradation of certain pollutants. For instance, in the context of acetaminophen degradation in water treatment, halide ions, including bromide and chloride, are significant. The presence of both chloride and bromide ions can enhance the degradation process of organic pollutants, suggesting a potential application in water and wastewater treatment. This study emphasizes the roles of halides like bromide and chloride in advanced oxidation treatments, highlighting their selective reactivity with electron-rich moieties of organic pollutants (Li et al., 2015).
2. Synthesis of Organophosphorus Compounds
Acetyl chloride, a close relative of this compound, plays a critical role in the synthesis of various organophosphorus compounds. It is effectively used in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, showcasing its versatility in organic synthesis. The study demonstrates its application in facilitating the formation of key intermediates in the synthesis of phosphonopeptide with a P-N bond (Yuan et al., 1991).
3. Molecular Structure Analysis
The molecular structure of acetyl bromide, closely related to this compound, has been extensively studied. These studies provide insights into the molecular dimensions and structural characteristics of acetyl halides, which are crucial for understanding their reactivity and potential applications in various chemical reactions (Tsuchiya & Iijima, 1972).
4. Catalysis in Organic Synthesis
Compounds like this compound are also significant in catalysis. For instance, lanthanum nitrate hexahydrate has been used as a catalyst for the acetylation of alcohols and phenols with acetyl chloride. This showcases the importance of such compounds in facilitating organic transformations, making them valuable in the field of synthetic chemistry (Batool & Seyyedlary Zahra, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (3-Bromophenoxy)acetyl chloride is the benzylic position of aromatic compounds . This compound is typically used in reactions involving benzylic halides , where 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, an atom that is rich in electron density, donates a pair of electrons to form a new bond. The bromine atom in this compound acts as a leaving group, allowing the acetyl chloride moiety to form a bond with the nucleophile .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of nucleophiles, which can facilitate its transformation into other compounds . Additionally, it’s worth noting that the compound is harmful to public health and the environment by destroying ozone in the upper atmosphere .
Propriétés
IUPAC Name |
2-(3-bromophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNSCGJICMXLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)


![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

